An In-depth Technical Guide to 5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid
An In-depth Technical Guide to 5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid, a halogenated aromatic ether with potential applications in pharmaceutical and chemical research. This document details the chemical structure, key identifiers, a plausible synthetic pathway with a detailed experimental protocol, and methods for its analytical characterization. Furthermore, it explores the prospective biological activities and applications of this class of compounds, offering insights for researchers in drug discovery and development.
Chemical Identity and Structure
5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid is a derivative of benzoic acid characterized by a 2,4-dichlorobenzyl ether linkage at the 2-position and a chlorine atom at the 5-position of the benzene ring.
Table 1: Chemical Identifiers and Properties
| Identifier | Value |
| IUPAC Name | 5-chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid |
| CAS Number | 938315-53-8 |
| Molecular Formula | C₁₄H₉Cl₃O₃ |
| Molecular Weight | 331.58 g/mol |
| SMILES | O=C(O)C1=CC(Cl)=CC=C1OCC2=CC=C(Cl)C=C2Cl |
The chemical structure of 5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid is depicted below:
Caption: Chemical structure of 5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid.
Synthesis Pathway
The synthesis of 5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid can be logically achieved through a Williamson ether synthesis. This method involves the reaction of the sodium or potassium salt of a phenol with an alkyl halide. In this specific case, the synthesis would proceed by reacting 5-chlorosalicylic acid with 2,4-dichlorobenzyl chloride in the presence of a suitable base.
Caption: Proposed synthetic workflow for 5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid.
Experimental Protocol
This protocol is a well-established method for similar chemical transformations and is presented here as a procedural guide.
Materials:
-
5-Chlorosalicylic acid
-
2,4-Dichlorobenzyl chloride
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
1 M Hydrochloric acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-chlorosalicylic acid (1 equivalent) in anhydrous DMF.
-
Base Addition: Add anhydrous potassium carbonate (2-3 equivalents) to the solution.
-
Addition of Alkyl Halide: To the stirred suspension, add 2,4-dichlorobenzyl chloride (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidification: Acidify the aqueous mixture to pH 2-3 with 1 M hydrochloric acid to precipitate the product.
-
Extraction: Extract the product with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid.
Analytical Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity. The following analytical techniques are recommended:
Table 2: Analytical Methods for Characterization
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation | Aromatic protons of both rings, a singlet for the benzylic CH₂ group, and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Carbon framework confirmation | Signals corresponding to all 14 carbon atoms, including the carbonyl carbon of the carboxylic acid. |
| Mass Spectrometry | Molecular weight determination | A molecular ion peak corresponding to the calculated molecular weight, with a characteristic isotopic pattern for three chlorine atoms. |
| Infrared Spectroscopy | Functional group identification | Characteristic absorption bands for O-H (carboxylic acid), C=O (carbonyl), C-O (ether), and C-Cl bonds. |
| HPLC | Purity assessment | A single major peak indicating high purity, with retention time dependent on the specific column and mobile phase used. |
Potential Applications and Biological Activity
While specific biological data for 5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid is not extensively documented in publicly available literature, the structural motifs present in the molecule suggest potential for biological activity. Benzoic acid derivatives are known to exhibit a wide range of pharmacological properties.
-
Antimicrobial Activity: The presence of multiple chlorine atoms on the aromatic rings may confer antimicrobial properties. Halogenated organic compounds often exhibit enhanced biological activity due to increased lipophilicity and altered electronic properties.
-
Anti-inflammatory Properties: Salicylic acid and its derivatives are well-known for their anti-inflammatory effects. The core benzoic acid structure in the target molecule suggests that it could be investigated for similar activities.
-
Enzyme Inhibition: The structural resemblance to various known enzyme inhibitors suggests that this compound could be a candidate for screening against a range of biological targets in drug discovery programs. For instance, related dichlorobenzoic acid derivatives have been investigated as potential inhibitors of enzymes like α-glucosidase and α-amylase.[1]
Further research is warranted to fully elucidate the pharmacological profile and potential therapeutic applications of 5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid.
Conclusion
This technical guide has provided a detailed overview of 5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid, from its fundamental chemical structure to a plausible and detailed synthetic route and analytical characterization methods. While specific applications are yet to be extensively explored, its structural features suggest it as a promising candidate for further investigation in medicinal chemistry and drug discovery. The information presented herein serves as a valuable resource for researchers and scientists working with this and related compounds.
References
-
PubChem. 5-Chloro-2-((2,4-dichlorobenzyl)oxy)benzoic acid. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
- Google Patents. CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride.
-
PubMed. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Available from: [Link]
-
MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Available from: [Link]
-
PubMed. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Available from: [Link]
![Chemical structure of 5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid](https://i.imgur.com/8Jt0t3G.png)
